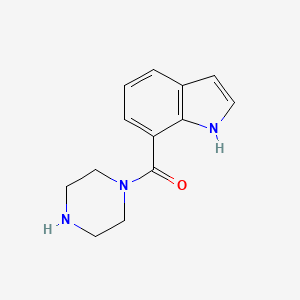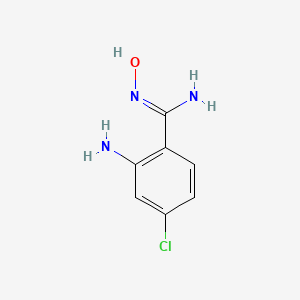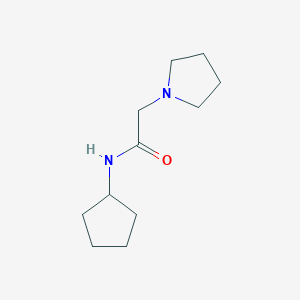
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine, also known as BPAP, is a novel psychoactive compound that has gained attention in recent years due to its potential therapeutic applications. BPAP belongs to the class of compounds known as pyrrolidines, which have been shown to have a range of pharmacological effects. In
作用机制
The exact mechanism of action of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine is not fully understood, but it is believed to act as a dopamine reuptake inhibitor and a partial agonist at the dopamine D2 receptor. By inhibiting the reuptake of dopamine, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine increases the amount of dopamine available in the brain, which may help to alleviate the symptoms of Parkinson's disease. By acting as a partial agonist at the dopamine D2 receptor, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine may also help to regulate dopamine signaling in the brain.
Biochemical and Physiological Effects
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has been shown to have a range of biochemical and physiological effects. In addition to its effects on dopamine signaling, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has also been shown to increase the release of norepinephrine and serotonin in the brain. These neurotransmitters play important roles in regulating mood, attention, and arousal. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
实验室实验的优点和局限性
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a high degree of purity. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine is also stable under a variety of conditions, which makes it suitable for use in in vitro and in vivo experiments. However, there are also some limitations to the use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine in lab experiments. It is a relatively new compound, and there is still much that is not known about its pharmacology and toxicity. In addition, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine is a psychoactive compound, which means that it may have effects on behavior and cognition that could confound experimental results.
未来方向
There are several future directions for research on 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine. One area of interest is the development of more selective dopamine reuptake inhibitors that may have fewer side effects than current drugs. Another area of interest is the potential use of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia. Finally, there is a need for more research on the safety and toxicity of 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine, particularly in long-term studies.
合成方法
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Mannich reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine to form a cyclic imine, which is then reduced to form the final product. The Mannich reaction involves the condensation of an aldehyde or ketone with an amine and a carbonyl compound to form a β-amino carbonyl compound, which is then cyclized to form the final product. Both methods have been used successfully to synthesize 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine, with yields ranging from 40% to 70%.
科学研究应用
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has been studied extensively for its potential therapeutic applications, particularly in the treatment of Parkinson's disease. Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra region of the brain. 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has been shown to increase the release of dopamine in the brain, which may help to alleviate the symptoms of Parkinson's disease. In addition to its potential use in Parkinson's disease, 1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine has also been studied for its potential use in the treatment of depression, anxiety, and cognitive disorders.
属性
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-22-18-5-3-2-4-17(18)16-8-9-21(14-16)13-15-6-7-19-20(12-15)24-11-10-23-19/h2-7,12,16H,8-11,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVHTYXUNNDYUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CCN(C2)CC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)-3-(2-methoxyphenyl)pyrrolidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(Naphthalen-1-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7517999.png)


![2-[(3-Methylpiperidin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518028.png)

![2-[(4-Methylpiperidino)methyl]imidazo[1,2-a]pyridine](/img/structure/B7518037.png)



![N-[1-(2,5-dimethylphenyl)ethyl]ethanesulfonamide](/img/structure/B7518072.png)

![5-chloro-N-[1-(oxolan-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B7518083.png)